molecular formula C10H8ClF3O2 B13603748 1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one

1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B13603748
M. Wt: 252.62 g/mol
InChI Key: HORUKBRULYKRKE-UHFFFAOYSA-N
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Description

1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a propan-2-one moiety

Preparation Methods

The synthesis of 1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)benzene and propan-2-one.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve more efficient catalytic processes to increase yield and reduce costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. It also finds applications in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: Depending on its application, the compound can affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one and 1-[3-chloro-4-(methoxy)phenyl]propan-2-one share structural similarities but differ in their functional groups.

    Uniqueness: The presence of the trifluoromethoxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O2/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

HORUKBRULYKRKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)Cl

Origin of Product

United States

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